![molecular formula C18H23N3O3 B2767730 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-phenylacetamide CAS No. 731827-77-3](/img/structure/B2767730.png)
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid” has a CAS Number of 834-45-7 and a molecular weight of 226.23 . It is a white powder with a melting point of 222-223°C .
Molecular Structure Analysis
The IUPAC name of the compound is (2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid . The Inchi Code is 1S/C10H14N2O4/c13-7(14)6-12-8(15)10(11-9(12)16)4-2-1-3-5-10/h1-6H2,(H,11,16)(H,13,14) .Physical and Chemical Properties Analysis
As mentioned earlier, this compound is a white powder with a melting point of 222-223°C . It has a molecular weight of 226.23 .Aplicaciones Científicas De Investigación
Antihypertensive Agents : Compounds structurally related to 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-phenylacetamide have been synthesized and evaluated for their antihypertensive properties. For instance, a study synthesized a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and tested them as antihypertensive agents. These compounds showed alpha-adrenergic blocking properties and potential for treating high blood pressure without causing orthostatic hypotension (Caroon et al., 1981).
Tachykinin NK2 Receptor Antagonists : Another research application involves the synthesis of spiropiperidines, including 2-(5-fluoro-1H-indol-3-yl)ethyl spiropiperidines, which show equivalent NK2 receptor binding affinity. These compounds are potent NK2 receptor antagonists and have demonstrated significant biological activity against NK2 receptor agonist-induced bronchoconstriction (Smith et al., 1995).
Antimicrobial Agents : Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. For example, a series of ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates was synthesized and showed promising antibacterial and antifungal properties against clinically isolated microorganisms (Thanusu et al., 2011).
Neuroprotective and Antiamnesic Effects : Certain derivatives have been found to have neuroprotective effects. A study synthesized a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives and evaluated their inhibitory action on neuronal calcium uptake and their protective action against brain edema and memory and learning deficits. These compounds showed promising results in protecting against brain damage and cognitive impairments (Tóth et al., 1997).
Crystallographic Studies : The compound and its derivatives have also been studied for their crystallographic properties. For example, research on cyclohexane-5-spirohydantoin derivatives, including 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane, explored their molecular and crystal structures, highlighting the role of substituents in supramolecular arrangements (Graus et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-ethyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-2-20(14-9-5-3-6-10-14)15(22)13-21-16(23)18(19-17(21)24)11-7-4-8-12-18/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINMHDROEQDWNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C(=O)C3(CCCCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methyl-4-nitro-N-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzene-1-sulfonamide](/img/structure/B2767648.png)
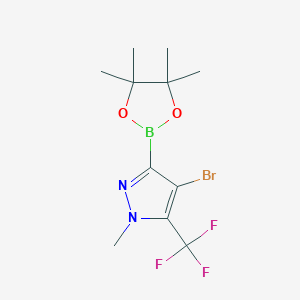
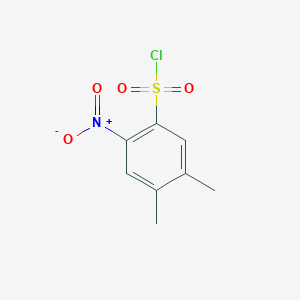
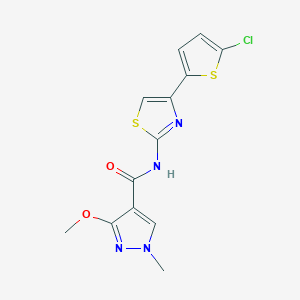
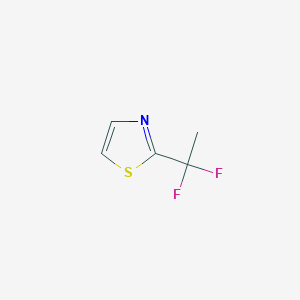
![5-cyclopropyl-N-(thiophen-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2767653.png)
![8-[(2-Ethylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2767654.png)

![8-(benzylamino)-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2767657.png)
![2-[3-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2767661.png)
![2-(1-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-(2-PHENYLETHYL)ACETAMIDE](/img/structure/B2767662.png)
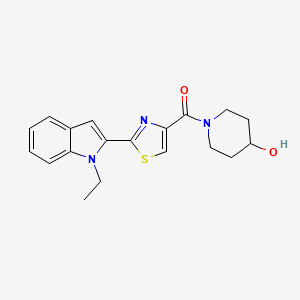
![N-(5-chloro-2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2767667.png)

